molecular formula C7H6BClN2O2 B11757858 (5-chloro-1H-indazol-4-yl)boronic acid

(5-chloro-1H-indazol-4-yl)boronic acid

Cat. No.: B11757858
M. Wt: 196.40 g/mol
InChI Key: JOGLYPBOPLQGMQ-UHFFFAOYSA-N
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Description

(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions. For example, 5-chloro-1H-indazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate in ethanol. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium phosphate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryls: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Indazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid is primarily related to its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole ring can also interact with various molecular targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.40 g/mol

IUPAC Name

(5-chloro-1H-indazol-4-yl)boronic acid

InChI

InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11)

InChI Key

JOGLYPBOPLQGMQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2)Cl)(O)O

Origin of Product

United States

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